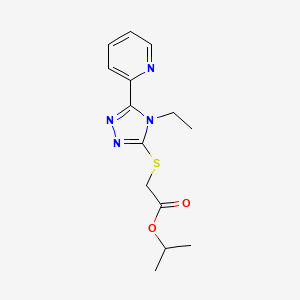
Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate typically involves multiple steps. One common method starts with the preparation of 4-ethyl-5-(2-pyridyl)-1,2,4-triazole-3-thione, which is then reacted with ethyl chloroacetate under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or thioether positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro triazole derivatives.
Substitution: Various substituted esters or thioethers.
Applications De Recherche Scientifique
Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiplatelet and anticoagulant activities.
Mécanisme D'action
The mechanism of action of Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate involves its interaction with specific molecular targets. For instance, in its role as an antiplatelet agent, it inhibits platelet aggregation by targeting key enzymes and receptors involved in the coagulation pathway . The triazole ring is crucial for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-ethyl-5-(2-pyridyl)-1,2,4-triazole-3-thione
- Ethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate
Uniqueness
Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate stands out due to its unique combination of a triazole ring and a thioether linkage, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H18N4O2S |
|---|---|
Poids moléculaire |
306.39 g/mol |
Nom IUPAC |
propan-2-yl 2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C14H18N4O2S/c1-4-18-13(11-7-5-6-8-15-11)16-17-14(18)21-9-12(19)20-10(2)3/h5-8,10H,4,9H2,1-3H3 |
Clé InChI |
QTKDRDVKZIBZQN-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)OC(C)C)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136817.png)



![2,5-dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12136833.png)
![3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136838.png)


![N-cyclopropyl-N-[1-(phenylcarbamoyl)cyclopentyl]-4-(trifluoromethyl)benzamide](/img/structure/B12136865.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one](/img/structure/B12136884.png)
![(4E)-1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(2-fluorophenyl)pyrrolidine-2,3-dione](/img/structure/B12136885.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-propoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136898.png)
![1-[(3,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B12136902.png)
![1'-[3-(dimethylamino)propyl]-3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136910.png)
